molecular formula C14H18N2O4 B11179993 1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11179993
M. Wt: 278.30 g/mol
InChI Key: HOGOXRRYDUOQME-UHFFFAOYSA-N
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Description

1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by its two ethyl groups at positions 1 and 3, and two methoxy groups at positions 6 and 7 on the quinazoline ring, along with a dione functionality at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.

    Formation of the Dione: The dione functionality can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Quinazoline-2,4-dione derivatives.

    Reduction Products: Quinazoline-2,4-diols.

    Substitution Products: Quinazoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of ethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1,3-diethyl-6,7-dimethoxyquinazoline-2,4-dione

InChI

InChI=1S/C14H18N2O4/c1-5-15-10-8-12(20-4)11(19-3)7-9(10)13(17)16(6-2)14(15)18/h7-8H,5-6H2,1-4H3

InChI Key

HOGOXRRYDUOQME-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C(=O)N(C1=O)CC)OC)OC

Origin of Product

United States

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